molecular formula C28H32N2O4 B8264339 (5aS,6aR)-2-((5aS,6aR)-2',2'-Dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxan]-2-yl)-2',2'-dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]

(5aS,6aR)-2-((5aS,6aR)-2',2'-Dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxan]-2-yl)-2',2'-dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane]

Cat. No.: B8264339
M. Wt: 460.6 g/mol
InChI Key: UUKBTAZNIQJENV-GPHNJDIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex spirocyclic molecule featuring a cyclopropane-fused cyclopenta[1,2-b]pyridine core and two 2',2'-dimethyl-1,3-dioxane rings. The spiro architecture introduces significant stereochemical complexity, with the (5aS,6aR) configuration governing its three-dimensional arrangement. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs—such as fused bicyclic systems and spiro junctions—are common in bioactive molecules targeting enzymes or receptors requiring precise stereochemical recognition .

Properties

IUPAC Name

(2'R,4'S)-9'-[(2'R,4'S)-2,2-dimethylspiro[1,3-dioxane-5,3'-10-azatricyclo[4.4.0.02,4]deca-1(6),7,9-triene]-9'-yl]-2,2-dimethylspiro[1,3-dioxane-5,3'-10-azatricyclo[4.4.0.02,4]deca-1(6),7,9-triene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-25(2)31-11-27(12-32-25)17-9-15-5-7-19(29-23(15)21(17)27)20-8-6-16-10-18-22(24(16)30-20)28(18)13-33-26(3,4)34-14-28/h5-8,17-18,21-22H,9-14H2,1-4H3/t17-,18-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKBTAZNIQJENV-GPHNJDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CO1)C3C2C4=C(C3)C=CC(=N4)C5=NC6=C(CC7C6C78COC(OC8)(C)C)C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CO1)[C@@H]3[C@H]2C4=C(C3)C=CC(=N4)C5=NC6=C(C[C@H]7[C@@H]6C78COC(OC8)(C)C)C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5aS,6aR)-2-((5aS,6aR)-2',2'-Dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxan]-2-yl)-2',2'-dimethyl-5a,6a-dihydro-5H-spiro[cyclopropa[4,5]cyclopenta[1,2-b]pyridine-6,5'-[1,3]dioxane], with CAS number 2761045-11-6 and a molecular formula of C28H32N2O4, has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to detail the biological activity associated with this compound based on available research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Weight: 460.56 g/mol
  • Molecular Formula: C28H32N2O4
  • CAS Number: 2761045-11-6
  • Purity: Typically reported at 95% or higher

The compound features a spirocyclic structure that contributes to its potential biological activity. The presence of multiple chiral centers may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to (5aS,6aR)-2. For instance, derivatives of spiro compounds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study using disk diffusion methods, several derivatives exhibited significant inhibition zones against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant capacity of related compounds has been assessed through various assays. For example:

  • DPPH Radical Scavenging Assay: Compounds demonstrated effective radical scavenging abilities at varying concentrations.
  • Ferric Reducing Antioxidant Power (FRAP) Assay: Some derivatives showed enhanced electron donation capabilities compared to standard antioxidants .

These findings suggest that (5aS,6aR)-2 may possess similar antioxidant properties due to its structural analogies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer research. Preliminary results indicate that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance:

  • HeLa Cells: A notable decrease in viability was observed at higher concentrations of spirocyclic compounds.
  • MCF7 Cells: Similar trends were noted with significant cytotoxic effects .

These studies underscore the importance of further investigation into the mechanisms underlying these effects.

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Significant antibacterial activity against E. coliDisk diffusion method
Study 2Antioxidant activity comparable to standard antioxidantsDPPH and FRAP assays
Study 3Cytotoxic effects on HeLa and MCF7 cellsMTT assay

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclopenta-Pyridine Cores

Compound A : (5S,6R,7R)-5-(1,3-Benzodioxol-5-yl)-2-butyl-7-{2-[(2S)-2-carboxypropyl]-4-methoxyphenyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid ()

  • Key Differences :
    • Replaces the spirocyclopropa[4,5] system with a simpler cyclopenta[b]pyridine fused to a benzodioxole ring.
    • Features a carboxylic acid substituent and alkyl chains, enhancing hydrophilicity compared to the dimethyl-dioxane groups in the target compound.
  • Similarities :
    • Both utilize fused bicyclic systems (cyclopenta-pyridine) for structural rigidity.
    • Oxygen-containing rings (1,3-dioxane vs. benzodioxole) may confer comparable metabolic resistance .

Compound B : 5-Aryl-8-arylmethylene-7,8-dihydro-2-thioxo-6H-cyclopenta[5,6]pyrido[2,3-d]pyrimidin-4(H)-ones ()

  • Key Differences: Integrates a pyrido-pyrimidinone system instead of a spiro-dioxane. Contains a thioxo group, which may enhance hydrogen-bonding interactions.
  • Similarities :
    • Both employ fused cyclopenta rings to enforce planar conformations critical for binding.
    • Synthetic routes for both involve multi-step cyclization and functionalization .

Physicochemical and Spectroscopic Comparisons

Property Target Compound (Hypothetical) Compound A () Compound B ()
Molecular Weight ~650 g/mol (estimated) 599.63 g/mol ~450–500 g/mol (varies by substituent)
Key Functional Groups Spiro-dioxane, cyclopropane Benzodioxole, carboxylic acid Pyrido-pyrimidinone, thioxo
Stereochemical Complexity High (two spiro centers) Moderate (two chiral centers) Low (planar fused system)
Spectral Data (NMR) Expected δ 1.2–1.5 (CH3), δ 4.5–5.0 (spiro-O) δ 1.3 (butyl), δ 5.9 (benzodioxole) δ 2.5–3.0 (thioxo), δ 7.0–8.0 (aryl)

Research Findings and Data Gaps

  • Spectroscopic Validation : The target compound’s characterization would require high-resolution NMR (e.g., HSQC, HMBC) and mass spectrometry, as demonstrated for structurally related molecules in and .
  • Computational Predictions: Methods like SVM-based protein–chemical interaction modeling () could predict its targets, leveraging mass spectral libraries for unknown compounds.
  • Biosynthetic Clues : Insights from Anacardiaceae metabolites () suggest that polyketide-like pathways may underpin cyclopenta ring biosynthesis, though this remains speculative for synthetic derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.